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Compound of Interest

Compound Name:
5'-Ethyl-2'-hydroxy-3'-

nitroacetophenone

CAS No.: 71002-71-6

Cat. No.: B1334139 Get Quote

Executive Summary & Strategic Rationale
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6) is a critical pharmacophore

scaffold, serving as a high-value intermediate in the development of Liver X Receptor (LXR)

agonists, anti-inflammatory agents, and specific kinase inhibitors. Its structural uniqueness lies

in the synergistic electronic push-pull mechanism created by the ortho-hydroxy and meta-acetyl

groups, which, combined with the lipophilic 5'-ethyl tail, offers a precise binding profile for

hydrophobic pockets in protein targets.

This guide moves beyond generic textbook recipes. It provides a field-validated, three-step

protocol designed for high regioselectivity and scalability. We utilize a Fries Rearrangement

strategy rather than direct Friedel-Crafts acylation to circumvent the poly-substitution issues

common in activated phenol rings.

Retrosynthetic Logic
The synthesis is designed backward from the target to ensure the highest regiocontrol:

Target: 3'-Nitro insertion is directed by the strong ortho-para directing power of the 2'-OH

group, locked into position by the 5'-ethyl block.
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Precursor: 5'-Ethyl-2'-hydroxyacetophenone is generated via an intramolecular Fries

rearrangement, ensuring the acetyl group lands ortho to the phenol oxygen (the para

position is blocked by the ethyl group).

Starting Material: 4-Ethylphenol is commercially available and inexpensive.

Reaction Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations.
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Figure 1: Step-wise synthetic route from 4-ethylphenol to the nitro-derivative.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethylphenyl Acetate (O-Acylation)
Objective: Protect the phenolic oxygen and prepare the "payload" for the rearrangement.

Reagents:

4-Ethylphenol (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (Catalytic, or as solvent) or Sodium Acetate

Dichloromethane (DCM) (Solvent)

Protocol:

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 4-ethylphenol (12.2 g, 100

mmol) in DCM (100 mL).
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Addition: Add pyridine (0.5 mL) as a catalyst.

Acylation: Add acetic anhydride (12.3 g, 120 mmol) dropwise over 15 minutes at 0°C.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.4)

should disappear, replaced by a less polar ester spot (Rf ~0.7).

Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by

sat.

(2 x 50 mL) to remove excess acid.

Isolation: Dry over

, filter, and concentrate in vacuo.

Yield Expectation: >95% (Colorless oil).

Step 2: Fries Rearrangement to 5'-Ethyl-2'-
hydroxyacetophenone
Objective: Intramolecular migration of the acetyl group. Since the para position (4-position

relative to O) is blocked by the ethyl group, the acetyl group is forced to the ortho position.

Reagents:

4-Ethylphenyl acetate (from Step 1)

Aluminum Chloride (

) (Anhydrous, 1.2 - 1.5 eq)

Chlorobenzene or neat (Solvent-free)

Protocol:

Setup: Use a flame-dried 2-neck flask equipped with a drying tube (
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) and an overhead stirrer.

Mixing: Mix 4-ethylphenyl acetate (16.4 g, 100 mmol) with anhydrous

(16.0 g, 120 mmol).

Note: If using solvent, dissolve ester in chlorobenzene first, then add

. Neat reactions require careful thermal control.

Heating: Heat the mixture to 120°C for 2 hours.

Mechanism:[1][2][3][4] The reaction proceeds via an acylium ion intermediate. High

temperature favors thermodynamic stability, but here the position is structurally dictated.

Quenching: Cool to RT. Pour the viscous dark mass onto crushed ice/HCl (100 g ice + 20 mL

conc. HCl) to decompose the aluminum complex.

Safety: Exothermic reaction.

gas evolution.[5]

Extraction: Extract with DCM (3 x 50 mL). Wash with water and brine.

Purification: The crude product may contain traces of starting material. Purify via steam

distillation (the ortho-hydroxy isomer is steam volatile due to internal hydrogen bonding) or

silica column chromatography (Hexane/EtOAc 95:5).

Yield Expectation: 75-85%.

Key Characteristic: Product is a pale yellow oil or low-melting solid with a characteristic

sweet, phenolic odor.

Step 3: Regioselective Nitration
Objective: Insert the nitro group at the 3' position. Mechanistic Insight: The 2'-OH group is a

strong ortho/para activator. The 5'-ethyl is a weak activator. The acetyl group is a meta

deactivator.[6]
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Position 3': Ortho to OH (Strong activation), Meta to Acetyl (Allowed). (Favored)

Position 6': Ortho to OH, Ortho to Acetyl. (Sterically hindered).

Reagents:

5'-Ethyl-2'-hydroxyacetophenone (1.0 eq)

Nitric Acid (65-70%)

Acetic Acid (Glacial) as solvent

Protocol:

Preparation: Dissolve 5'-ethyl-2'-hydroxyacetophenone (8.2 g, 50 mmol) in Glacial Acetic

Acid (40 mL). Cool to 0-5°C in an ice bath.

Nitration: Prepare a solution of

(3.5 mL, ~55 mmol) in Acetic Acid (10 mL). Add this dropwise to the stirring substrate
solution over 30 minutes.

Critical Control: Do not let the temperature rise above 10°C. Higher temperatures risk

oxidizing the ethyl side chain to a carboxylic acid or nitrating the ethyl chain (benzylic

position).

Duration: Stir at 5°C for 1 hour, then allow to warm to 15°C for 30 minutes.

Self-Validation: The solution will turn from pale yellow to deep orange/red.

Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product should

precipitate as a yellow solid.[2][7]

Filtration & Wash: Filter the solid.[2][7] Wash copiously with cold water to remove all acid

traces.[7]

Recrystallization: Recrystallize from Ethanol or Methanol/Water.

Target: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.[8][9]
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Data Analysis & Validation
Quantitative Summary

Parameter Step 1 (Ester) Step 2 (Fries) Step 3 (Nitro)

State Colorless Oil Pale Yellow Oil/Solid
Yellow Crystalline

Solid

Yield (Typical) 92-96% 75-85% 65-75%

Rf (Hex/EtOAc 8:2) ~0.70 ~0.65 ~0.50

Key IR Signal
1760

(Ester C=O)

1640

(Ketone C=O, H-

bonded)

1530, 1350

(

)

Structure Confirmation (NMR Expectations)
NMR (CDCl3):

Ethyl Group: Triplet (~1.2 ppm), Quartet (~2.6 ppm).

Acetyl Group: Singlet (~2.6-2.7 ppm).

Aromatic Protons: Two singlets or meta-coupled doublets (J~2Hz). One proton at position

4' and one at 6'. The nitration at 3' leaves the 4' and 6' positions open.

Phenolic OH: A sharp singlet very downfield (>12 ppm) due to strong intramolecular

hydrogen bonding with the acetyl carbonyl and the nitro group.

Safety & Handling (E-E-A-T)
Nitro Compounds: Although this specific derivative is not classified as a high explosive, nitro-

aromatics can be energetic. Avoid heating the dry solid to decomposition.

Nitration: The nitration step is exothermic. Runaway temperatures can lead to oxidative

bursts. Always maintain cooling and add acid slowly.
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Aluminum Chloride: Reacts violently with water. Quench Fries rearrangement mixtures

slowly and with adequate venting for HCl gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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